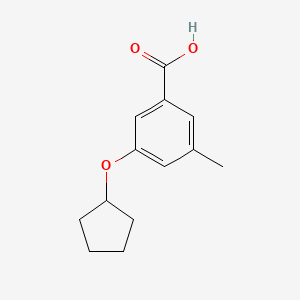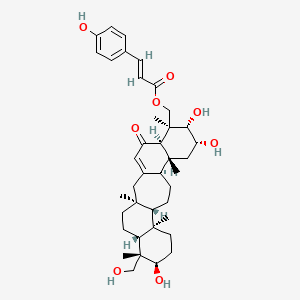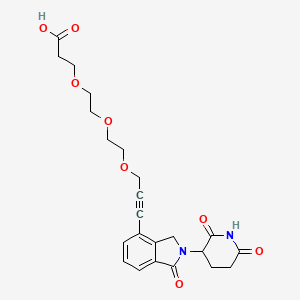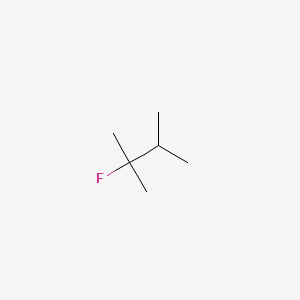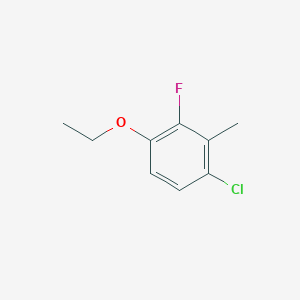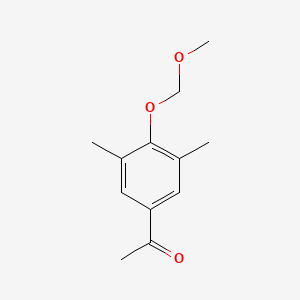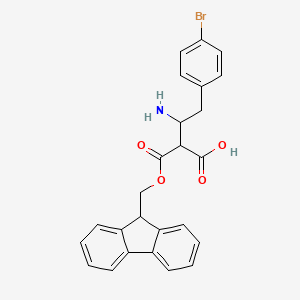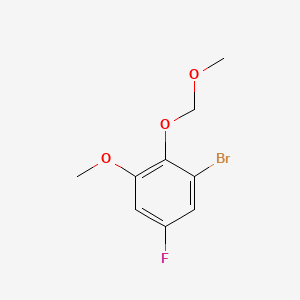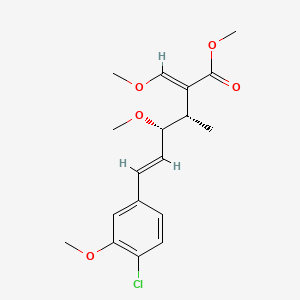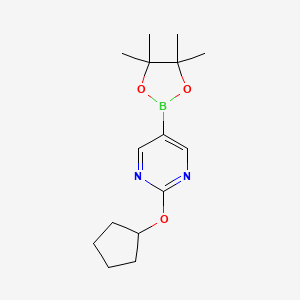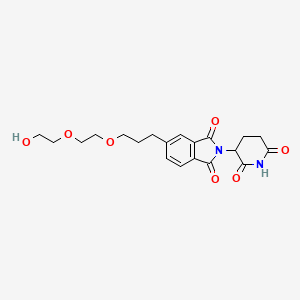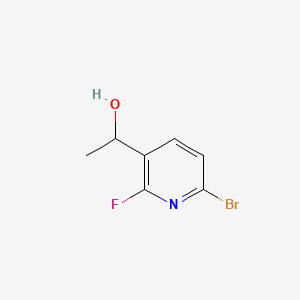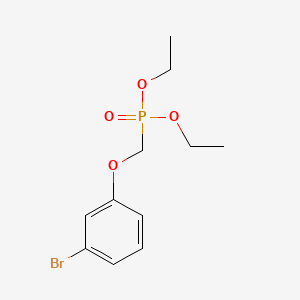![molecular formula C45H71N15O14S2 B14764015 [Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
[Arg8]-Vasotocin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Arg8]-Vasotocin acetate is a neurohypophyseal peptide belonging to the vasopressin/oxytocin hormone family. It is known for its role in mediating various social behaviors, including reproduction, and for its involvement in the regulation of the adrenocortical stress response and water balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Arg8]-Vasotocin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified through large-scale chromatography and lyophilized for storage .
Analyse Des Réactions Chimiques
Types of Reactions
[Arg8]-Vasotocin acetate can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine in aqueous solution.
Reduction: Typically carried out using DTT or TCEP in a buffered solution.
Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.
Major Products
The major products of these reactions include various analogs of this compound with altered biological activities and stability profiles .
Applications De Recherche Scientifique
[Arg8]-Vasotocin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior and stress response in various animal models.
Medicine: Explored for potential therapeutic applications in disorders related to water balance and stress.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mécanisme D'action
[Arg8]-Vasotocin acetate exerts its effects by binding to specific receptors in the brain and peripheral tissues. These receptors are part of the G-protein coupled receptor family and include vasopressin and oxytocin receptors. Upon binding, the peptide activates intracellular signaling pathways involving cyclic AMP and calcium ions, leading to various physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasopressin: Another neurohypophyseal peptide with similar functions but different receptor affinities.
Oxytocin: Shares structural similarities and some overlapping functions with [Arg8]-Vasotocin acetate.
Desmopressin: A synthetic analog of vasopressin with enhanced stability and selectivity for vasopressin receptors.
Uniqueness
This compound is unique in its ability to mediate both vasopressin-like and oxytocin-like activities, making it a valuable tool for studying the interplay between these two hormone systems .
Propriétés
Formule moléculaire |
C45H71N15O14S2 |
|---|---|
Poids moléculaire |
1110.3 g/mol |
Nom IUPAC |
acetic acid;(2S)-1-[(4R,10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N15O12S2.C2H4O2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62;1-2(3)4/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50);1H3,(H,3,4)/t21-,24+,25+,26+,27?,28?,29+,30+,34+;/m1./s1 |
Clé InChI |
BNCSCWMGLBYUQN-LLDOZQRVSA-N |
SMILES isomérique |
CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


